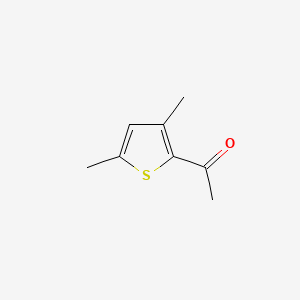

1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Description

Contextual Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene (C₄H₄S) is an aromatic, five-membered heterocyclic compound that is considered a bioisostere of benzene (B151609). wikipedia.orgslideshare.net This means that a thiophene ring can often replace a benzene ring in a biologically active molecule without a significant loss of activity. wikipedia.orgrroij.com This principle has made thiophene derivatives essential building blocks in the design of pharmaceuticals and agrochemicals. wikipedia.orgrroij.com

The significance of thiophene derivatives extends across multiple scientific disciplines:

Medicinal Chemistry : The thiophene nucleus is present in numerous drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. nih.gov Notable examples of marketed drugs containing a thiophene moiety include the non-steroidal anti-inflammatory drug (NSAID) lornoxicam (B1675139) and the opioid analgesic sufentanil. wikipedia.orgrroij.com

Material Science : Thiophene-based molecules are crucial in the development of advanced materials. nih.govnih.gov Their electron-rich nature makes them suitable for creating conductive polymers and organic semiconductors used in electronic and optoelectronic applications, such as organic field-effect transistors (OFETs) and solar cells. nih.govnih.gov

Organic Synthesis : As versatile intermediates, thiophene derivatives provide a platform for constructing more complex molecular architectures. nih.gov The thiophene ring can be readily functionalized through various reactions, such as electrophilic substitution and metalation, allowing chemists to introduce a wide range of substituents and build intricate heterocyclic systems. wikipedia.orgrroij.comnih.gov

The synthesis of substituted thiophenes is a dynamic area of research, with modern methods focusing on regioselective and atom-economical approaches, such as the metal-catalyzed heterocyclization of functionalized alkynes. nih.gov

The Role of Thienyl Ethanones as Key Synthetic Intermediates and Biologically Relevant Scaffolds

Thienyl ethanones, also known as acetylthiophenes, are a class of compounds characterized by an acetyl group (–COCH₃) attached to a thiophene ring. nist.gov These molecules serve as pivotal synthetic intermediates and possess intrinsic biological relevance.

As synthetic intermediates, thienyl ethanones are valuable precursors for a multitude of more complex structures. The ketone functional group is highly reactive and can participate in a wide array of chemical transformations. For instance, 2-acetylthiophene (B1664040) and its derivatives are used to synthesize:

Chalcones : These compounds, formed from the reaction of an acetophenone (B1666503) with a benzaldehyde, have shown promising anti-inflammatory, analgesic, and antibacterial activities. researchgate.net

Oxime Ethers : Derivatives of thienyl ethanone (B97240) oximes have been investigated for various biological effects, including anti-aggregating activity against platelets, as well as antibacterial, anti-inflammatory, and anticonvulsant properties. researchgate.net

Fused Heterocycles : Acetylthiophenes are starting materials for building fused-ring systems like thienopyridines and thieno[2,3-b]indoles, which are scaffolds of interest in medicinal chemistry. nih.govmdpi.com

The biological relevance of the thienyl ethanone scaffold is evident in its use as a core structure in the development of new bioactive agents. The combination of the thiophene ring and the ethanone moiety can interact with biological targets, making these compounds subjects of investigation for potential therapeutic applications. researchgate.netmdpi.com For example, derivatives have been explored as potential inhibitors of enzymes or as ligands for receptors in various disease models. univ.kiev.ua

Overview of Research Trajectories Pertaining to 1-(3,5-Dimethyl-2-thienyl)ethan-1-one and its Closely Related Isomers (e.g., 1-(2,5-Dimethyl-3-thienyl)ethan-1-one)

Research into specific isomers of dimethyl-thienyl ethanone highlights their utility in specialized applications. The positioning of the methyl and acetyl groups on the thiophene ring dictates the molecule's reactivity and steric properties, influencing its role in synthesis and its interaction with other molecules.

1-(2,5-Dimethyl-3-thienyl)ethan-1-one , an isomer of the title compound, has been utilized as a key building block in several areas of research.

Photochromic Materials : It is a precursor in the synthesis of unsymmetrical diarylethenes. researchgate.net These molecules exhibit photochromism, meaning they can reversibly change color upon exposure to light, making them candidates for applications in molecular switches and optical data storage. researchgate.net

Heterocyclic Ketimine Synthesis : The reaction of 1-(2,5-dimethyl-3-thienyl)ethan-1-one with thiosemicarbazide (B42300) leads to the formation of new heterocyclic ketimines, which can then be used to create palladium and platinum complexes for further study.

Direct research on This compound is less prevalent in publicly available literature, where it often appears in chemical supplier catalogs. chemical-suppliers.eu However, its structural similarity to other reactive thienyl ethanones suggests its potential as a synthetic intermediate for creating novel heterocyclic compounds and materials. The principles of thienyl ethanone reactivity indicate it could be used in condensation reactions, for the formation of oximes, and as a building block for more complex, substituted thiophene derivatives.

The table below provides a comparison of the known physical and chemical properties of these two isomers, derived from available chemical data sources.

Interactive Data Table: Properties of Dimethyl-thienyl Ethanone Isomers

| Property | This compound | 1-(2,5-Dimethyl-3-thienyl)ethan-1-one |

| CAS Number | 50382-14-4 chemical-suppliers.eu | 2530-10-1 |

| Molecular Formula | C₈H₁₀OS | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol | 154.23 g/mol |

| Boiling Point | Not available | 223.1 °C at 760 mmHg |

| Density | Not available | 1.1 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-5-4-6(2)10-8(5)7(3)9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKRVVWJCNTZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198436 | |

| Record name | 1-(3,5-Dimethyl-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50382-14-4 | |

| Record name | 1-(3,5-Dimethyl-2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50382-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethyl-2-thienyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050382144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Dimethyl-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dimethyl-2-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3,5 Dimethyl 2 Thienyl Ethan 1 One and Its Substituted Analogs

Classical and Modern Approaches to Substituted Thienyl Ketone Synthesis

The preparation of thienyl ketones leverages a variety of synthetic tools, from century-old reactions to contemporary, high-efficiency processes.

Friedel-Crafts acylation is a fundamental and widely used method for introducing an acyl group onto an aromatic ring, including thiophene (B33073). youtube.comkhanacademy.org The reaction typically involves the treatment of a thiophene derivative with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comresearchgate.net

For the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, the logical precursor would be 3,5-dimethylthiophene, which would be acylated with an acetylating agent like acetyl chloride. The regioselectivity of the reaction is dictated by the directing effects of the two methyl groups, which activate the ring towards electrophilic substitution, primarily at the C2 position. A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements, leading to a single, well-defined ketone product. youtube.com However, the reaction is generally not effective for thiophene rings bearing strong electron-withdrawing groups. youtube.com

An analogous procedure has been successfully used for the synthesis of 1-(3-Bromo-2-thienyl)ethanone, where 3-bromothiophene (B43185) is acylated with acetyl chloride using AlCl₃ as the catalyst in dichloromethane (B109758) (CH₂Cl₂). researchgate.net

Table 1: Example of Friedel-Crafts Acylation for a Substituted Thienyl Ketone

| Thiophene Substrate | Acylating Agent | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Bromothiophene | Acetyl chloride | Anhydrous AlCl₃ | CH₂Cl₂, 273 K, 1 h | 1-(3-Bromo-2-thienyl)ethanone | researchgate.net |

Constructing the thiophene ring itself is a powerful strategy that often provides excellent control over the substitution pattern. organic-chemistry.orgresearchgate.net Several named reactions are pivotal in this regard:

Paal-Knorr Thiophene Synthesis : This method involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgresearchgate.net It is a versatile reaction that can be adapted to produce a wide range of substituted thiophenes.

Gewald Aminothiophene Synthesis : The Gewald reaction is a multi-component condensation of a ketone or aldehyde, an α-cyanoester (or related active methylene (B1212753) compound), and elemental sulfur in the presence of a base. researchgate.nettandfonline.com This one-pot process yields highly functionalized 2-aminothiophenes.

Other Cyclization Methods : A variety of other cyclization strategies exist, including the copper-catalyzed reaction of 1,4-diiodo-1,3-dienes with potassium sulfide (B99878) and the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkynes, which offers high regioselectivity. organic-chemistry.org

Table 2: Overview of Ring Annulation and Cyclization Reactions for Thiophene Synthesis

| Reaction Name | Key Starting Materials | Sulfur Source | Typical Product | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | P₂S₅, Lawesson's reagent | Substituted Thiophene | organic-chemistry.orgresearchgate.net |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur (S₈) | 2-Aminothiophene | researchgate.nettandfonline.com |

| Copper-Catalyzed Cyclization | 1,4-Diiodo-1,3-diene | Potassium Sulfide (K₂S) | Substituted Thiophene | organic-chemistry.org |

Multi-component reactions (MCRs) are highly prized for their efficiency, enabling the synthesis of complex molecules in a single step from three or more starting materials. tandfonline.comtandfonline.com This approach aligns with the principles of green chemistry by minimizing waste and improving atom and step economy. organic-chemistry.orgtandfonline.com

The Gewald reaction is a classic example of an MCR used for thiophene synthesis. researchgate.net Other notable MCRs include a DABCO-catalyzed, one-pot, three-component reaction between an α-cyanoacetate, a chalcone (B49325), and elemental sulfur to afford 2-aminothiophenes. organic-chemistry.org These reactions are exceptionally valuable for rapidly creating libraries of thiophene derivatives for screening purposes. nih.govtandfonline.com

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency, leading to the adoption of new technologies.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes and improving product yields. organic-chemistry.orgresearchgate.net Both Paal-Knorr condensations and MCRs for synthesizing thiophene derivatives have been shown to benefit from microwave heating. organic-chemistry.orgresearchgate.net For instance, the MCR synthesis of 2-aminothiophene derivatives using an eggshell/Fe₃O₄ biocatalyst was optimized under microwave conditions, achieving high yields in just 10 minutes. researchgate.net

Green Chemistry Approaches : Green chemistry principles are increasingly being integrated into thiophene synthesis. This includes the use of environmentally benign solvents like ethanol (B145695) or water, the development of reusable catalysts, and the use of atom-economical reagents like elemental sulfur. researchgate.nettandfonline.com A novel "skeletal editing" strategy that converts pyridines into thiophenes using elemental sulfur exemplifies a mild, transition-metal-free approach to ring transformation. researchgate.net

Regioselective Synthetic Pathways to Thienyl Ethanone (B97240) Isomers

Achieving regiochemical control—the ability to introduce a functional group at a specific position on the thiophene ring—is critical for synthesizing a desired isomer. The choice between functionalizing an existing thiophene and building the ring from acyclic precursors is often dictated by the desired substitution pattern.

For a molecule like this compound, Friedel-Crafts acylation of 3,5-dimethylthiophene is the most direct functionalization approach. The regioselectivity is governed by the electronic and steric effects of the methyl groups. In this case, the C2 position is the most activated and sterically accessible site for electrophilic attack.

However, to synthesize other isomers that may not be accessible through direct functionalization due to directing group conflicts, ring-forming reactions are indispensable. For example, a Paal-Knorr synthesis starting with a specifically substituted 1,4-diketone provides unambiguous regiochemical control, ensuring the formation of the correct isomer. This highlights the complementary nature of ring functionalization and ring construction strategies in the synthesis of substituted thiophenes. organic-chemistry.orgnih.gov

Utilization of Precursors in the Synthesis of this compound Derivatives (e.g., Pyrazole (B372694) Analogs, Oxime Derivatives)

The ketone functional group in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives, notably pyrazoles and oximes.

Oxime Derivatives : Thienyl ketones readily react with hydroxylamine (B1172632) hydrochloride, typically in a polar solvent like ethanol and often in the presence of a base, to yield the corresponding oximes. arpgweb.comresearchgate.net This classical condensation reaction is a robust method for converting the carbonyl group into a C=N-OH functionality. arpgweb.com These oximes can be further alkylated to produce oxime ethers, which are another important class of compounds. mdpi.com The synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oximes from their ketone precursors demonstrates this common and high-yielding transformation. mdpi.com

Table 3: General Synthesis of Thienyl Oxime Derivatives

| Ketone Precursor Type | Reagents | General Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl Ketone | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., Pyridine, KOH) | Ethanol, Reflux or heating | Ketone Oxime | arpgweb.commdpi.comorgsyn.org |

Pyrazole Analogs : Thienyl-substituted pyrazoles are commonly synthesized from thienyl ketones. nih.govekb.eg A prevalent two-step approach first involves a Claisen-Schmidt condensation of the thienyl ketone (e.g., this compound) with an aromatic or aliphatic aldehyde to form an α,β-unsaturated ketone, also known as a chalcone. nih.gov In the second step, this thienyl chalcone undergoes a cyclocondensation reaction with a hydrazine (B178648) derivative (e.g., phenylhydrazine) to form the five-membered pyrazole ring. nih.govnih.gov This (3+2) annulation is a reliable method for producing highly substituted thienyl-pyrazoles. nih.gov

Table 4: General Synthesis of Thienyl Pyrazole Derivatives via Chalcones

| Step | Precursor | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Chalcone Formation | Thienyl Ketone | Aldehyde, Base (e.g., NaOH, KOH) | Thienyl Chalcone | nih.gov |

| 2. Pyrazole Formation | Thienyl Chalcone | Hydrazine derivative (e.g., Phenylhydrazine HCl), Acid or Catalyst | Thienyl-Pyrazole | nih.govekb.eg |

Table of Compounds

Catalytic Systems in Thiophene Ethanone Synthesis

The synthesis of this compound and its substituted analogs predominantly relies on the Friedel-Crafts acylation of a corresponding substituted thiophene. The choice of the catalytic system is paramount in directing the regioselectivity of the acylation and achieving high yields. Catalytic systems for this transformation can be broadly categorized into homogeneous and heterogeneous catalysts, with a significant focus in recent research on developing more environmentally benign and reusable solid acid catalysts.

The traditional and most widely employed catalysts for Friedel-Crafts acylation are Lewis acids, such as aluminum chloride (AlCl₃), which function as homogeneous catalysts. masterorganicchemistry.com These catalysts activate the acylating agent, typically an acyl halide or anhydride, by forming a highly electrophilic acylium ion or a reactive complex. masterorganicchemistry.com In the case of 2,4-dimethylthiophene (B109970), the starting material for this compound, the electron-donating methyl groups activate the thiophene ring towards electrophilic substitution. The acylation is expected to occur at the most nucleophilic position, which is the 5-position, due to the ortho- and para-directing effects of the methyl groups at the 2- and 4-positions, leading to the desired product. While effective, traditional Lewis acids like AlCl₃ are often required in stoichiometric amounts, leading to significant waste generation and difficulties in catalyst separation from the product mixture. google.com

To overcome the drawbacks of traditional Lewis acids, significant research has been directed towards the use of heterogeneous catalysts. Solid acid catalysts, such as zeolites and heteropolyacids, have emerged as promising alternatives due to their ease of separation, reusability, and often higher selectivity. google.com Zeolites, with their well-defined microporous structures, can offer shape selectivity, potentially favoring the formation of specific isomers. google.comcore.ac.uk For instance, zeolites like Hβ and HZSM-5 have been successfully employed in the acylation of thiophene with acetic anhydride, demonstrating high conversion rates and selectivity for the 2-acetylthiophene (B1664040). The acidic sites within the zeolite framework, both Brønsted and Lewis types, are responsible for catalyzing the reaction. semanticscholar.org The reaction conditions, such as temperature and the molar ratio of reactants, play a crucial role in the efficiency of these catalytic systems.

Another class of effective catalysts are zinc halides, such as zinc chloride (ZnCl₂), which have been shown to be efficient for the acylation of thiophenes using small catalytic amounts, a distinct advantage over stoichiometric Lewis acids. google.com Research has demonstrated that zinc halides can effectively catalyze the acetylation of thiophene with acetic anhydride, yielding the corresponding acetylthiophene. google.com

The table below summarizes various catalytic systems employed in the acylation of thiophene and its derivatives, providing insights into the reaction conditions and reported yields. While specific data for the acylation of 2,4-dimethylthiophene to form this compound is limited in the reviewed literature, the presented findings for analogous reactions offer a strong basis for selecting an appropriate catalytic system.

| Catalyst | Substrate | Acylating Agent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| AlCl₃ | p-Xylene | Acetyl Chloride | Not specified | 2',5'-Dimethylacetophenone | 135.9% (crude) | researchgate.net |

| Hβ Zeolite | Thiophene | Acetic Anhydride | 60°C | 2-Acetylthiophene | 98.6% | |

| HZSM-5 Zeolite | Thiophene | Acetic Anhydride | 60°C | 2-Acetylthiophene | Lower than Hβ | |

| NKC-9 (Solid Acid) | Thiophene | Acetic Anhydride | 60°C | 2-Acetylthiophene | Lower than Hβ | |

| ZnCl₂ | Thiophene | Acetic Anhydride | Reflux, 2 hours | 2-Acetylthiophene | 66.7% | google.com |

| C25 Zeolite | Thiophene | Acetic Anhydride | 80°C, 5 hours | 2-Acetylthiophene | 96.3% conversion | researchgate.net |

Elucidation of Reactivity and Mechanistic Pathways of 1 3,5 Dimethyl 2 Thienyl Ethan 1 One

The reactivity of 1-(3,5-dimethyl-2-thienyl)ethan-1-one is dictated by the electronic interplay between the thiophene (B33073) ring and its substituents: the activating methyl groups and the deactivating acetyl group.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems like thiophene, which involves the replacement of a hydrogen atom with an electrophile. dalalinstitute.com The reaction proceeds via a two-step mechanism: the initial attack of the electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate (also known as an arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

The regioselectivity of EAS on a substituted thiophene ring is directed by the electronic properties of the existing substituents. In this compound, the thiophene ring possesses three substituents:

Two Methyl Groups (-CH₃) at positions 3 and 5: These are electron-donating groups (EDG) that activate the thiophene ring towards electrophilic attack by increasing its electron density through an inductive effect.

An Acetyl Group (-COCH₃) at position 2: This is an electron-withdrawing group (EWG) that deactivates the ring by decreasing its electron density through a resonance effect.

The directing influence of these groups and the inherent reactivity of the thiophene ring (where the α-positions, C2 and C5, are more reactive than the β-positions, C3 and C4) determine the site of substitution. In this specific molecule, positions 2, 3, and 5 are already substituted. The only available position for an incoming electrophile is the C4 position.

Theoretical studies on the regioselectivity of electrophilic substitution on 2-acetylthiophene (B1664040) derivatives confirm that the presence of the deactivating acetyl group influences the position of attack. researchgate.net While substitution at the α'-position (C5) is typically preferred in the absence of a catalyst, the presence of substituents at C3 and C5 in this compound leaves C4 as the sole target for electrophiles. Therefore, electrophilic aromatic substitution reactions on this compound are expected to be highly regioselective, yielding the 4-substituted product.

Studies on Halogenation and Sulfonation

Halogenation and sulfonation are classic examples of electrophilic aromatic substitution reactions.

Halogenation : The introduction of a halogen (e.g., Br, Cl) onto the thiophene ring. For instance, bromination of thiophene derivatives can proceed via an electrophilic substitution mechanism. researchgate.net In the case of this compound, the reaction with an electrophilic bromine source (e.g., Br₂ in a suitable solvent) would lead to the formation of 1-(4-bromo-3,5-dimethyl-2-thienyl)ethan-1-one.

Sulfonation : The introduction of a sulfonic acid group (-SO₃H) using reagents like fuming sulfuric acid. This reaction is also an electrophilic substitution. youtube.com The sulfonation of this compound would be expected to yield 4-(1-acetyl-3,5-dimethylthiophen-2-yl)sulfonic acid.

For both reactions, the acetyl group's deactivating nature may necessitate harsher reaction conditions compared to unsubstituted or activated thiophenes. However, the regiochemical outcome remains fixed at the C4 position.

Reactions Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group (C=O) of the ethanone moiety is highly polarized, with an electrophilic carbon atom and a nucleophilic oxygen atom, making it a hub for various chemical transformations. shemmassianconsulting.com

Condensation Reactions (e.g., Aldol (B89426) Condensation, Oxime Formation)

The acidic α-hydrogens of the acetyl group and the electrophilic carbonyl carbon allow for several condensation reactions.

Aldol Condensation : In the presence of a base, the ketone can form an enolate that reacts with an aldehyde in a crossed-aldol or Claisen-Schmidt condensation. This reaction with various aromatic aldehydes produces (2E)-3-aryl-1-(3,5-dimethyl-2-thienyl)prop-2-en-1-ones, which are thiophene analogues of chalcones.

Knoevenagel Condensation : This involves the reaction of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a weak base like ammonium (B1175870) acetate. mdpi.com

Oxime Formation : Ketones react with hydroxylamine (B1172632) (NH₂OH) to form ketoximes. wikipedia.org This reaction is a reliable method for identifying ketones and involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. wikipedia.orgmdpi.com The reaction of this compound with hydroxylamine hydrochloride yields this compound oxime. mdpi.com

Table 1: Condensation Reactions of this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Thienyl Chalcone (B49325) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | α,β-Unsaturated Dinitrile |

| Oxime Formation | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ketoxime |

Addition Reactions and Heterocycle Formation

The carbonyl group and its derivatives serve as key intermediates for building more complex heterocyclic structures.

Addition of Nitrogen Nucleophiles : Beyond oxime formation, the carbonyl group can react with other nitrogen-based nucleophiles. For example, its reaction with thiosemicarbazide (B42300) leads to the formation of the corresponding thiosemicarbazone, a heterocyclic ketimine.

Heterocycle Synthesis from Chalcones : The thienyl chalcones produced via aldol condensation are valuable precursors for synthesizing various heterocycles. For instance, their reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazoline derivatives, while reaction with urea (B33335) or thiourea (B124793) can lead to pyrimidine (B1678525) derivatives.

Table 2: Heterocycle Formation from this compound Derivatives

| Starting Derivative | Reagents | Resulting Heterocycle |

|---|---|---|

| Thienyl Chalcone | Hydrazine (N₂H₄) | Pyrazoline |

| Thienyl Chalcone | Urea or Thiourea | Pyrimidine |

| Ketone | Thiosemicarbazide | Thiosemicarbazone |

Functional Group Interconversions of the Carbonyl Moiety

The carbonyl group can be converted into other functional groups through reduction reactions.

Reduction to Alcohol : The carbonyl group can be reduced to a secondary alcohol using hydride reagents. For example, sodium borohydride (B1222165) (NaBH₄) selectively reduces the ketone to form 1-(3,5-dimethyl-2-thienyl)ethanol. evitachem.com

Deoxygenation to Methylene Group : The complete removal of the carbonyl oxygen to form a methylene group (a CH₂ group) can be achieved through methods like the Wolff-Kishner reduction. libretexts.org This reaction involves treating the ketone with hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures, converting the acetyl group into an ethyl group to yield 2-ethyl-3,5-dimethylthiophene. libretexts.org

Table of Mentioned Compounds

| Common Name/Type | IUPAC Name |

| This compound | 1-(3,5-Dimethylthiophen-2-yl)ethan-1-one |

| 3-Acetyl-2,5-dimethylthiophene (B1297827) | 1-(2,5-Dimethylthiophen-3-yl)ethanone |

| Thienyl Chalcone | (2E)-3-Aryl-1-(3,5-dimethylthiophen-2-yl)prop-2-en-1-one |

| Ketoxime Derivative | 1-(3,5-Dimethylthiophen-2-yl)ethan-1-one oxime |

| Brominated Product | 1-(4-Bromo-3,5-dimethylthiophen-2-yl)ethan-1-one |

| Sulfonated Product | 4-(1-Acetyl-3,5-dimethylthiophen-2-yl)sulfonic acid |

| Reduced Alcohol Product | 1-(3,5-Dimethylthiophen-2-yl)ethanol |

| Deoxygenated Product | 2-Ethyl-3,5-dimethylthiophene |

| 2,5-Dimethylthiophene | 2,5-Dimethylthiophene |

| Malononitrile | Propanedinitrile |

| Hydroxylamine | Hydroxylamine |

| Thiosemicarbazide | Hydrazine-1-carbothioamide |

| Pyrazoline | Dihydropyrazole |

| Pyrimidine | Pyrimidine |

| Sodium borohydride | Sodium tetrahydridoborate |

| Hydrazine | Diazane |

Cycloaddition Chemistry of Thiophene-Containing Ketones and Thioketones

The cycloaddition potential of thiophene and its derivatives, including ketones like this compound, is a subject of significant academic interest. The inherent aromaticity of the thiophene ring governs its reactivity in these pericyclic reactions.

Thiophene itself is generally considered a poor diene for [4+2] Diels-Alder reactions due to its high aromatic character. nih.gov The reaction energy for a thermal cycloaddition is typically high. nih.gov However, this reactivity can be enhanced. The introduction of substituents on the sulfur atom, which reduces aromaticity, or the use of Lewis acid catalysts can promote Diels-Alder reactions. nih.gov For instance, thiophene S-oxides and S,S-dioxides, which are less aromatic, are more reactive dienes. nih.gov Thiophene derivatives can also act as dienophiles. nih.gov While specific studies on this compound as a diene are not prevalent, the principles governing thiophene reactivity suggest it would be a reluctant participant in thermal [4+2] cycloadditions unless activated.

In contrast, 1,3-dipolar cycloadditions represent a more accessible pathway for thiophene derivatives. The ketone moiety in acetylthiophenes can act as a dipolarophile. Research has shown that olefinic dipolarophiles derived from 2-acetylthiophene can react with azomethine ylides to form complex heterocyclic structures like dispiropyrrolidine-bisoxindoles. frontiersin.org Furthermore, aziridines bearing a thienyl group can serve as precursors to azomethine ylides, which then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. researchgate.net This highlights a versatile route to synthesizing linked heterocycles starting from thiophene-based structures. researchgate.net

The conversion of the ketone in this compound to its corresponding thioketone would introduce a different set of reactive possibilities. Thioketones are known to be highly reactive species and can readily participate in [3+2] cycloadditions with strained systems like bicyclo[1.1.0]butanes to form sulfur-containing bicyclic products. orgsyn.org Although thioketones are generally less stable than their ketone counterparts, their enhanced reactivity makes them valuable intermediates in the synthesis of complex sulfur heterocycles. google.com

Table 1: Cycloaddition Reactions Relevant to Thiophene Ketones

| Reaction Type | Role of Thiophene Derivative | Reactivity Notes | Example Reaction | Citation(s) |

|---|---|---|---|---|

| [4+2] Diels-Alder | Diene | Low reactivity due to aromaticity; can be enhanced by S-oxidation or Lewis acids. | Thiophene reacting with N-phenylmaleimide in the presence of AlCl₃. | nih.gov |

| 1,3-Dipolar Cycloaddition | Dipolarophile | The acetyl group or derivatives can act as the dipolarophile. | Reaction of an olefin derived from 2-acetylthiophene with an azomethine ylide. | frontiersin.org |

| [3+2] Cycloaddition | Thioketone (from ketone) | Thioketones are reactive species that can undergo cycloaddition with strained molecules. | Reaction of a thioketone with bicyclo[1.1.0]butane. | orgsyn.org |

Stability and Degradation Mechanisms Under Diverse Chemical Environments

The stability of this compound is influenced by temperature, pH, and the presence of oxidizing or reducing agents. The acetyl group and the thiophene ring are the primary sites for degradation reactions. Data on the closely related 2-acetylthiophene provides a strong model for predicting the behavior of the title compound.

Thermal Stability

Thiophene-containing ketones exhibit varied thermal stability. At low temperatures, 2-acetylthiophene is stable and can be stored for extended periods without significant degradation. hopemaxchem.com However, its stability decreases at elevated temperatures. Above 100°C, thermal decomposition can occur, potentially leading to deacetylation to form thiophene and acetic acid derivatives, or ring-opening reactions. hopemaxchem.com Safety data indicates that thermal decomposition of 2-acetylthiophene can generate corrosive vapors. lobachemie.com In contrast, some thiophene-based copolymers show excellent thermal stability, with decomposition temperatures exceeding 380°C. mdpi.com The specific thermal decomposition profile of this compound would depend on the precise conditions, but significant degradation at high temperatures is expected.

pH-Dependent Stability

The compound's stability is markedly affected by pH.

Acidic Conditions: In mildly acidic environments (pH 3-5), 2-acetylthiophene is relatively stable. hopemaxchem.com However, under strongly acidic conditions (pH < 2), the carbonyl oxygen of the acetyl group can be protonated, initiating reactions such as hydrolysis to yield acetic acid and the corresponding thiophene intermediate. hopemaxchem.com During the synthesis of 2-acetothienone, the workup involves washing with water and hydrochloric acid, suggesting the final product has reasonable stability under these brief acidic conditions. orgsyn.org

Basic Conditions: 2-Acetylthiophene is more reactive under basic conditions (pH > 10). hopemaxchem.com The carbonyl carbon is susceptible to nucleophilic attack by hydroxide (B78521) ions, which can lead to the hydrolysis of the acetyl group. hopemaxchem.com

Chemical and Photochemical Degradation

This compound is susceptible to degradation by chemical reagents and light.

Oxidizing Agents: The thiophene ring and the acetyl group can be targeted by oxidizing agents. Strong oxidants like potassium permanganate (B83412) or hydrogen peroxide can oxidize 2-acetylthiophene. hopemaxchem.com

Photodegradation: Ketones are known to undergo photochemical degradation through processes like Norrish type reactions upon absorption of light. chemrxiv.org This involves cleavage of the bonds adjacent to the carbonyl group, which for this compound could lead to the formation of various radical species and subsequent uncontrolled reactions. chemrxiv.org

Table 2: Stability Profile of Acetylthiophenes Under Various Conditions

| Condition | Environment | General Reactivity/Degradation Pathway | Predicted Outcome for this compound | Citation(s) |

|---|---|---|---|---|

| Thermal | > 100°C | Deacetylation, ring-opening reactions. | Decomposition, generation of corrosive vapors. | hopemaxchem.comlobachemie.com |

| Acidic | Strong Acid (pH < 2) | Protonation of carbonyl followed by hydrolysis. | Hydrolysis of the acetyl group. | hopemaxchem.com |

| Basic | Strong Base (pH > 10) | Nucleophilic attack on carbonyl carbon. | Hydrolysis of the acetyl group. | hopemaxchem.com |

| Chemical | Strong Oxidizing Agents | Oxidation of thiophene ring or acetyl group. | Formation of oxidized products. | hopemaxchem.com |

| Photochemical | UV Light | Norrish type cleavage reactions. | Formation of radical intermediates and degradation products. | chemrxiv.org |

Advanced Spectroscopic Characterization and Analytical Techniques for 1 3,5 Dimethyl 2 Thienyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. researchgate.net

The ¹H NMR spectrum of this compound presents distinct signals that correspond to each unique proton environment in the molecule. The spectrum is characterized by three sharp singlets, indicating the absence of proton-proton spin coupling between adjacent atoms. The acetyl group's methyl protons (CH₃-CO) typically appear as a singlet around δ 2.4-2.5 ppm. The two methyl groups attached to the thiophene (B33073) ring at positions 3 and 5 also produce singlets, commonly observed at approximately δ 2.2 ppm and δ 2.4 ppm, respectively. The sole proton on the thiophene ring, located at position 4, gives rise to a singlet further downfield, usually in the range of δ 6.6-6.7 ppm.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.65 | Singlet | 1H | H-4 (Thiophene ring) |

| ~2.48 | Singlet | 3H | -COCH₃ (Acetyl) |

| ~2.44 | Singlet | 3H | C₅-CH₃ (Ring Methyl) |

| ~2.23 | Singlet | 3H | C₃-CH₃ (Ring Methyl) |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The most downfield signal belongs to the carbonyl carbon (C=O) of the acetyl group, typically appearing near δ 190 ppm. The four carbon atoms of the thiophene ring resonate in the aromatic region, generally between δ 125 and 150 ppm. The carbon atoms bearing the methyl groups (C3 and C5) and the acetyl group (C2) are quaternary and show distinct shifts from the protonated carbon (C4). The three methyl carbons—one from the acetyl group and two on the thiophene ring—are observed in the upfield region of the spectrum, usually below δ 30 ppm.

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~190.5 | C=O (Acetyl) |

| ~148.2 | C5 (Thiophene ring) |

| ~141.0 | C2 (Thiophene ring) |

| ~137.5 | C3 (Thiophene ring) |

| ~126.8 | C4 (Thiophene ring) |

| ~29.5 | -COCH₃ (Acetyl) |

| ~15.2 | C₅-CH₃ (Ring Methyl) |

| ~14.9 | C₃-CH₃ (Ring Methyl) |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. numberanalytics.com For this compound:

HSQC (Heteronuclear Single Quantum Coherence) experiments would show a direct correlation between the thiophene proton signal at δ ~6.65 ppm and the carbon signal at δ ~126.8 ppm, confirming the C4-H4 assignment. numberanalytics.comipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish connectivities across two or three bonds. numberanalytics.comipb.pt It would reveal correlations between the acetyl protons (δ ~2.48 ppm) and the carbonyl carbon (δ ~190.5 ppm) as well as the C2 ring carbon (δ ~141.0 ppm). It would also link the methyl protons to their respective ring carbons.

COSY (Correlation Spectroscopy) would confirm the absence of H-H coupling, as no cross-peaks would be observed. numberanalytics.com

¹¹B NMR is not applicable to this compound as it is a technique used for the analysis of boron-containing molecules.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound (molecular formula C₈H₁₀OS), the exact molecular weight is 154.05 g/mol .

Under electron ionization (EI), the mass spectrum would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 154. The fragmentation pattern is typically dominated by cleavages adjacent to the carbonyl group. A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a strong peak at m/z 139, which corresponds to the [M-15]⁺ ion. An even more significant cleavage is the formation of the highly stable acylium ion [CH₃CO]⁺, which produces a base peak at m/z 43. chemguide.co.uk The cleavage of the bond between the carbonyl carbon and the thiophene ring results in a fragment corresponding to the dimethyl-thienyl cation at m/z 111.

Key Fragmentation Data from Mass Spectrometry

| m/z | Ion | Fragmentation Pathway |

| 154 | [M]⁺ | Molecular Ion |

| 139 | [M-CH₃]⁺ | Loss of a methyl radical |

| 111 | [C₆H₇S]⁺ | Cleavage of the acetyl group |

| 43 | [CH₃CO]⁺ | Formation of the acylium ion (often the base peak) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is distinguished by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. mdpi.com Due to conjugation with the thiophene ring, this band is typically found in the region of 1660-1670 cm⁻¹. Other significant absorptions include:

C-H stretching: Aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹, while the aromatic C-H stretch from the thiophene ring is observed just above 3000 cm⁻¹.

C=C stretching: Vibrations associated with the thiophene ring C=C bonds are found in the 1400-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the methyl and ring protons provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the thiophene ring.

Characteristic Infrared Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Thiophene Ring |

| ~2920-2980 | C-H Stretch | Methyl (-CH₃) |

| ~1665 | C=O Stretch | Conjugated Ketone |

| ~1400-1550 | C=C Stretch | Thiophene Ring |

Electronic Spectroscopy (UV-Visible and Fluorescence) for Chromophoric Properties

Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule and is related to its color and chromophoric system. The chromophore in this compound is the acetyl group conjugated with the dimethylthiophene ring system.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or hexane, is expected to show strong absorption bands in the UV region corresponding to π → π* transitions within the conjugated system. researchgate.net A less intense, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group may also be observed. science-softcon.de For similar 2-acetylthiophene (B1664040) derivatives, absorption maxima (λmax) are commonly reported in the 250-300 nm range. rsc.org Fluorescence is not a typically prominent feature for simple aromatic ketones of this nature, as non-radiative decay pathways are often more efficient.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that to date, no publically available single-crystal X-ray diffraction data for this compound exists. Consequently, a detailed analysis of its solid-state structure, including precise atomic coordinates, unit cell parameters, space group, and specific intramolecular bond lengths and angles, cannot be provided.

The determination of a molecule's crystal structure is an experimental process that requires the growth of a suitable single crystal, which is then analyzed using X-ray diffraction. The resulting data provides definitive proof of the molecule's three-dimensional arrangement in the solid state and offers insights into intermolecular interactions that govern the crystal packing.

While crystallographic data is available for structurally related compounds, such as 1-(3-Bromo-2-thienyl)ethanone, it is not appropriate to extrapolate this information to definitively describe the crystal structure of this compound. The substitution of a bromine atom with a methyl group, and the additional methyl group at the 5-position of the thiophene ring, would significantly alter the electronic and steric properties of the molecule. These differences would, in turn, influence the crystal packing and result in a unique solid-state architecture.

Therefore, the precise solid-state structure of this compound remains to be determined through future experimental X-ray crystallographic studies.

Biological Activities and Medicinal Chemistry Applications of 1 3,5 Dimethyl 2 Thienyl Ethan 1 One and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Thienyl Ethanone (B97240) Scaffolds

The biological activity of thienyl ethanone derivatives is profoundly influenced by their structural features. Structure-Activity Relationship (SAR) studies have revealed key insights into how different substituents and structural modifications modulate their pharmacological effects.

For antimicrobial agents derived from thiophenes, the nature and position of substituents are critical. In a series of 2-thienyl substituted heterocycles, it was noted that the introduction of different moieties to the core structure significantly impacts antibacterial and antifungal potency. researchgate.net For instance, the fusion of the thiophene (B33073) ring to form thieno[2,3-d]pyrimidine (B153573) systems is a common strategy to enhance bioactivity. SAR studies on these fused systems revealed that substitutions at the 4-position with various anilino or heterocyclic groups can result in enhanced anticancer activities. researchgate.net Specifically, among 2-(benzylamino)-thieno[2,3-d]pyrimidin-4(3H)-ones, derivatives with a cyclohexyl moiety in the thiophene core were generally more active than their phenyl counterparts. mdpi.com

In the context of anti-inflammatory thienopyrimidines, the type of heterocyclic ring fused or attached plays a significant role. Derivatives bearing pyrazole (B372694), oxadiazole, and particularly thiadiazole rings have shown noteworthy anti-inflammatory activity. jocpr.com For antihypertensive thienopyrimidinedione derivatives, substitution on the N-3 position with a (phenylpiperazinyl)alkyl chain was found to be crucial for activity. Within this class, substitution at the 2-position of the phenyl ring was more potent than at the 4-position, while 3-substituted isomers were the least potent. nih.gov Furthermore, alkylation or acylation at the N-1 position did not improve antihypertensive effects. nih.gov

For antimicrobial chalcones derived from acetylthiophenes, the pattern of substitution on the phenyl ring attached to the propenone linker is a key determinant of activity. mdpi.com Similarly, for pyrazole derivatives attached to a thiophene ring, a 4-chlorophenylaminoacryloyl moiety or a triazolo[3,4-c]triazine moiety was found to be important for antifungal activity against Aspergillus fumigates. nih.gov These studies underscore that the biological profile of thienyl ethanone derivatives can be finely tuned by strategic chemical modifications to optimize potency and selectivity for various therapeutic targets.

Pharmacological Potential and Therapeutic Applications

Derivatives of the 1-(3,5-dimethyl-2-thienyl)ethan-1-one scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development.

Thiophene-based compounds are a rich source of antimicrobial agents. Derivatives incorporating the thienyl ethanone motif have been synthesized and evaluated against a range of bacterial and fungal pathogens.

Chalcones derived from the condensation of 3-acetyl-2,5-dimethylthiophene (B1297827) with various substituted benzaldehydes have shown notable antibacterial and antifungal activities. researchgate.net Similarly, a series of 2-thienyl substituted thiazoles, oxazoles, and spiroindoles exhibited significant antibacterial effects, with their minimum inhibitory concentrations (MICs) recorded against several bacterial strains. researchgate.net Fused heterocyclic systems are particularly prominent. Thieno[2,3-d]pyrimidines have been identified as a significant class of compounds with antibacterial and antifungal properties. jocpr.com Thieno[2,3-b]thiophenes have also been explored, with one study showing that a derivative was more potent than the standard drug streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli. nih.gov Recent research has also focused on thiophene derivatives as a potential solution to drug resistance, with some compounds showing bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli by increasing membrane permeabilization. frontiersin.org

Table 1: Antibacterial and Antifungal Activity of Selected Thienyl Derivatives

| Compound Class | Specific Derivative Example | Test Organism | Activity (MIC in µg/mL) | Source |

|---|---|---|---|---|

| Thienyl-substituted Thiazolidinone | 5-Benzylidene-2-[(1-(2-thienyl)ethylidene)hydrazono]thiazolidin-4-one | Staphylococcus aureus | 25 | researchgate.net |

| Thienyl-substituted Thiazolidinone | 5-Benzylidene-2-[(1-(2-thienyl)ethylidene)hydrazono]thiazolidin-4-one | Bacillus subtilis | 50 | researchgate.net |

| Thienyl-substituted Thiazolidinone | 5-Benzylidene-2-[(1-(2-thienyl)ethylidene)hydrazono]thiazolidin-4-one | Escherichia coli | 25 | researchgate.net |

| Thienyl-substituted Thiazolidinone | 5-Benzylidene-2-[(1-(2-thienyl)ethylidene)hydrazono]thiazolidin-4-one | Aspergillus flavus | 50 | researchgate.net |

| Thienyl-substituted Spiroindole | Spiro[indole-pyrazole]-2(1H)-one derivative | Staphylococcus aureus | 12.5 | researchgate.net |

| Thienyl-substituted Spiroindole | Spiro[indole-pyrazole]-2(1H)-one derivative | Candida albicans | 25 | researchgate.net |

| Thieno[2,3-b]thiophene (B1266192) Pyrazole | Pyrazole derivative of thieno[2,3-b]thiophene with p-chlorophenyl group | Pseudomonas aeruginosa | 62.5 | nih.gov |

| Thieno[2,3-b]thiophene Pyrazole | Pyrazole derivative of thieno[2,3-b]thiophene with p-chlorophenyl group | Staphylococcus aureus | 125 | nih.gov |

Inflammation is a key pathological process in many chronic diseases, and derivatives of thienyl ethanone have emerged as promising anti-inflammatory agents. The fused thienopyrimidine scaffold is particularly noteworthy in this regard. jocpr.comnih.govimedpub.com

Studies have shown that thienopyrimidine derivatives can exert anti-inflammatory effects through multiple mechanisms. A recently synthesized series of tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidines were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in inflammatory pathways. nih.gov Certain derivatives in this class significantly suppressed the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov Another study synthesized pyrazole-containing thiophene and thienopyrimidine hybrids that demonstrated moderate selective COX-2 inhibition and showed promising drug-like properties in computational models. researchgate.net The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema test in rats, where they have shown efficacy comparable to standard drugs like diclofenac. nih.gov

Table 2: Anti-inflammatory Activity of Selected Thienopyrimidine Derivatives

| Compound Class | Test Model | Key Finding | Source |

|---|---|---|---|

| Thienopyrimidine-Thiadiazole | Bovine serum albumin denaturation (in vitro) | Found to be the most potent among the tested series, showing significant activity. | jocpr.com |

| Thienopyrimidine-Pyrazoles | Bovine serum albumin denaturation (in vitro) | Exhibited good anti-inflammatory activity. | imedpub.com |

| Tetrahydrobenzo[b]thieno[2,3-d]-pyrimidin-4-one | Granuloma pouch in rats | Compound 7c showed significant anti-inflammatory activity. | nih.gov |

| Tetrahydrobenzo[b]thieno[2,3-d]-pyrimidin-4-one | Carrageenan-induced paw edema | Compound 9b showed significant anti-inflammatory activity. | nih.gov |

| Tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine | LPS-induced RAW 264.7 macrophages | Heterodimer showed the strongest suppressor activity against ROS and IL-6 production, outperforming celecoxib. | nih.gov |

The development of novel anticancer agents is a critical area of research, and various thienyl ethanone derivatives, especially thieno[2,3-d]pyrimidines, have shown significant cytotoxic activity against a range of human cancer cell lines. mdpi.comalliedacademies.orgnih.gov

These compounds have been evaluated for their ability to inhibit the growth of cancer cells such as breast (MCF-7), colon (HCT116), ovarian (A2780, Skov3), and leukemia (HL-60, Jurkat) cell lines. mdpi.comalliedacademies.orgnih.govnih.gov Several thienopyrimidine derivatives bearing sulfonamide moieties exhibited more potent anti-breast cancer activity against the MCF-7 cell line than the reference drug Doxorubicin. alliedacademies.org For example, a derivative containing a sulfa-doxine moiety at the 3-position and a thione at the 2-position showed an IC₅₀ value of 22.12 µM, compared to 30.40 µM for Doxorubicin. alliedacademies.org

The mechanisms underlying their anticancer effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov One potent thienopyrimidine derivative was found to induce the formation of reactive oxygen species (ROS), apoptosis, and mitotic catastrophe in colon and ovarian cancer cells. nih.gov Another derivative caused cell cycle arrest at the G2/M phase and induced apoptosis, with potent inhibitory activity against key cancer-related enzymes like EGFR and VEGFR-2. nih.gov

Table 3: Cytotoxic Activity (IC₅₀ in µM) of Selected Thienopyrimidine Derivatives Against Cancer Cell Lines

| Compound Derivative | MCF-7 (Breast) | HCT116 (Colon) | A2780 (Ovarian) | LN-229 (Brain) | Source |

|---|---|---|---|---|---|

| Thienopyrimidine-sulfadoxine (14) | 22.12 | - | - | - | alliedacademies.org |

| Thienopyrimidine-sulfadimethoxazine (13) | 22.52 | - | - | - | alliedacademies.org |

| Thienopyrimidine-sulfanilamide (9) | 27.83 | - | - | - | alliedacademies.org |

| Thienopyrimidine (6j) | - | 0.6 ± 0.04 | 0.8 ± 0.09 | 0.9 ± 0.1 | nih.gov |

| Thienopyrimidine (5f) | 0.41 | - | - | - | nih.gov |

| Doxorubicin (Reference) | 30.40 | - | - | - | alliedacademies.org |

| Erlotinib (Reference) | 0.71 | - | - | - | nih.gov |

The structural versatility of thiophene derivatives has led to their investigation as potential agents against viral and protozoal infections. Thienopyrimidines, in particular, have been identified as a promising scaffold for developing drugs against these pathogens. researchgate.netnih.gov

In the realm of antiviral research, thienopyrimidine derivatives have demonstrated activity against a variety of viruses. Certain derivatives showed potent inhibitory effects against Human Immunodeficiency Virus (HIV-1), with one compound exhibiting an EC₅₀ value as low as 0.025 µM. nih.gov Other studies have identified thienopyrimidine compounds with activity against the H5N1 avian influenza virus and Herpes Simplex Virus-1 (HSV-1). researchgate.netnih.gov

Thiophene-containing compounds have also shown significant promise in combating protozoal diseases like malaria and leishmaniasis. Acetylenic thiophenes isolated from the plant Echinops hoehnelii, which is used traditionally to treat malaria, have been scientifically validated to suppress parasitemia in mouse models. nih.gov More recently, a 2-amino-thiophene derivative, SB-200, was found to be highly effective at inhibiting the growth of several Leishmania species, including L. braziliensis, L. major, and L. infantum, with IC₅₀ values in the low micromolar range. nih.gov The antileishmanial effect of SB-200 was linked to the disruption of the parasite's cell membrane. nih.gov These findings highlight the potential of thiophene-based structures as leads for new anti-infective therapies.

Derivatives built upon the thiophene framework have shown significant potential in treating a range of neurological and cardiovascular conditions.

Analgesic Properties: Several classes of thiophene derivatives have been reported to possess analgesic activity. Thienopyrimidine derivatives, which are also active as anti-inflammatory agents, have demonstrated pain-relieving effects in experimental models. researchgate.net

Antihypertensive Properties: Certain thiophene derivatives have been specifically designed and evaluated as antihypertensive agents. A series of thienylethanolamines showed marked antihypertensive activity in spontaneously hypertensive rats, with their mechanism of action linked to the antagonism of alpha- and/or beta-adrenoceptors. nih.gov Furthermore, thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones have been developed as potent oral antihypertensive agents. nih.gov Specific compounds from these series were found to be highly effective alpha-1 antagonists, with ED₅₀ values for reducing systolic blood pressure by 50 mmHg being as low as 0.19 mg/kg. nih.gov

Anticonvulsant Properties: The thiophene ring is a key structural feature in several compounds with anticonvulsant activity. nih.gov The marketed drug Etizolam is a thienotriazolodiazepine, a thiophene analog of benzodiazepines, which possesses anticonvulsant properties alongside its other effects. wikipedia.org Research into novel anticonvulsants has led to the development of hybrid molecules combining the thiophene ring with other pharmacophores known for antiepileptic activity, such as the pyrrolidine-2,5-dione core found in ethosuximide. nih.gov One such series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives showed potent, broad-spectrum activity in various mouse models of epilepsy, including the maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov Other classes, such as 3,4-dialkoxy thiophene bishydrazones and various thienopyrimidinone derivatives, have also shown protection in these preclinical screens, highlighting the thiophene scaffold as a versatile platform for the development of new antiepileptic drugs. jocpr.comcapes.gov.br

Mutagenic Activity and Safety Considerations of Substituted Thiophenes

The thiophene moiety is recognized as a "structural alert" in drug discovery, indicating that its metabolic processing can lead to the formation of reactive metabolites with the potential for toxicity. acs.orgresearchgate.netresearchgate.net The primary safety concern arises from the bioactivation of the thiophene ring, which can result in adverse effects such as hepatotoxicity and nephrotoxicity. researchgate.netacs.org For instance, the drug Tienilic acid was withdrawn from the market due to cases of severe immune-mediated hepatitis linked to its thiophene component. acs.orgnih.gov

However, the presence of a thiophene ring in a molecule does not invariably lead to toxic effects. acs.orgnih.gov The body has effective detoxification systems, and the existence of alternative, less toxic metabolic pathways can protect against the bioactivation potential of the thiophene ring. acs.orgnih.gov The likelihood of toxicity is influenced by several factors, including the drug's daily dose and the specific structural features of the molecule. acs.orgnih.gov

Studies on the mutagenic activity of various polycyclic aromatic sulfur heterocycles have shown varied results. Some parent compounds, like dibenzothiophene (B1670422), exhibit weak or no mutagenic activity in the Salmonella/microsome mutagenicity test. nih.gov However, their methylated derivatives can demonstrate mutagenic properties, though often only at high concentrations of a metabolic activator. nih.gov The position and nature of substituents on the thiophene ring play a critical role in determining its metabolic fate and potential toxicity. femaflavor.orgnih.gov For example, introducing bulky or electron-withdrawing groups at the α-carbon (next to the sulfur atom) can potentially reduce or eliminate bioactivation. nih.gov A study on 2-acetylthiophenes showed that substitutions at the C4 or C5 positions altered the formation of reactive metabolites. nih.gov

| Compound Type | Mutagenic Activity Finding | Reference |

|---|---|---|

| Polycyclic Aromatic Sulfur Heterocycles (unsubstituted) | Weak or no mutagenic activity observed. | nih.gov |

| Methylated Polycyclic Aromatic Sulfur Heterocycles | Demonstrated mutagenic activity, but only at high concentrations of metabolic activators. | nih.gov |

| α-Chlorothiophenes | Four out of five tested compounds formed NADPH-dependent GSH adducts, indicating bioactivation. | nih.gov |

| Substituted 2-acetylthiophenes | Substitutions at C4 and C5 positions reduced the formation of reactive metabolites compared to the unsubstituted compound. The 5-CH3 substitution resulted in no detectable adducts. | nih.gov |

Role as a Privileged Pharmacophore and Building Block in Drug Discovery

The thiophene ring is considered a privileged pharmacophore in medicinal chemistry. nih.govrsc.org This term describes a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for designing new drugs for various diseases. The thiophene moiety's prevalence in FDA-approved drugs underscores its importance; it has been ranked as the fourth most common heterocycle in small-molecule drugs. nih.govrsc.org An analysis revealed that 26 drugs approved by the US FDA contain a thiophene nucleus, spanning pharmacological classes such as anti-inflammatory agents, anticancer drugs, and treatments for glaucoma. nih.gov

The utility of thiophene as a building block stems from several key properties:

Bioisosterism: Thiophene is a well-established bioisostere of the phenyl ring, meaning it has similar steric and electronic properties. nih.gov Replacing a phenyl group with a thiophene ring can enhance a compound's biological activity, improve its metabolic profile, and increase its binding affinity to target receptors. nih.gov

Versatile Chemistry: The thiophene ring provides synthetically accessible sites for modification, allowing chemists to fine-tune the properties of a drug candidate. nih.gov

Enhanced Interactions: The sulfur atom in the thiophene ring can participate in hydrogen bonding, which strengthens the interaction between the drug and its biological target. nih.gov

Derivatives such as 2-aminothiophenes are particularly valuable, serving as versatile synthons for creating a wide range of biologically active molecules with antiprotozoal, antiproliferative, and antiviral properties, among others. nih.gov The incorporation of a thiophene moiety can confer a broad spectrum of biological activities, making it an attractive scaffold for drug discovery. nih.gov

Preclinical Development and Lead Optimization Strategies for Thiophene-Containing Agents

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its drug-like properties. danaher.com For thiophene-containing agents, this process focuses on enhancing potency, selectivity, and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics while minimizing potential toxicity. nih.govdanaher.com

Key strategies in the preclinical development and lead optimization of thiophene compounds include:

Structural Modification: Chemists systematically alter the structure of the lead compound. This can involve adding, removing, or changing functional groups on the thiophene ring or its side chains to improve efficacy and safety. danaher.com For example, studies on substituted thiophenes have shown that the position and type of substituent can significantly reduce the formation of reactive metabolites. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers conduct SAR studies to understand how specific chemical groups contribute to the compound's therapeutic activity and its side effects. nih.govrsc.org This knowledge guides the rational design of new analogues with improved profiles.

Computational Modeling: In silico tools like molecular docking, quantitative structure-activity relationship (QSAR) models, and molecular dynamics are used to predict how modifications will affect a compound's binding to its target and its ADMET properties. nih.gov These computational methods help streamline the optimization process and prioritize which compounds to synthesize and test. nih.govdanaher.com

Metabolic Profiling: Early screening of metabolic pathways is crucial. nih.gov Identifying potential metabolic liabilities, such as the formation of reactive intermediates from the thiophene ring, allows for structural changes to block these undesirable pathways before advancing the compound to more expensive and lengthy studies. danaher.comnih.gov

The goal of this iterative cycle of design, synthesis, and testing is to produce a preclinical candidate with the optimal balance of properties for further development. danaher.com

Metabolic Fate and Biotransformation in Biological Systems

The biotransformation of thiophene-containing compounds is a key determinant of their biological activity and potential toxicity. femaflavor.org The metabolic fate is heavily influenced by the structural characteristics of the thiophene ring, including the number, type, and location of its substituents. femaflavor.org Generally, metabolism proceeds through two main phases. Phase I involves oxidative reactions, primarily mediated by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. acs.orgfemaflavor.org Phase II consists of conjugation reactions, where these intermediates or the parent drug are coupled with endogenous molecules like glutathione (B108866), rendering them more water-soluble and facilitating their excretion. femaflavor.orgencyclopedia.pub

The metabolism of the thiophene ring is predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. acs.orgacs.org These enzymes mediate two main competitive oxidative pathways that can lead to bioactivation: S-oxidation and epoxidation. acs.orgnih.gov

S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a thiophene S-oxide. acs.orgnih.gov This intermediate is a highly reactive electrophile. acs.org It can be trapped by nucleophiles or undergo dimerization. researchgate.netresearchgate.net The formation of thiophene S-oxides has been implicated in the toxicity of several thiophene-containing drugs. acs.orgacs.org

Epoxidation: The double bonds of the thiophene ring are oxidized to form a thiophene epoxide, another reactive intermediate. acs.orgnih.gov This pathway is also catalyzed by CYP450 enzymes. nih.gov Quantum chemical studies suggest that on a relative scale, the epoxidation process may be both thermodynamically and kinetically more favorable than S-oxidation. acs.org

The specific CYP450 isozymes involved can vary. For example, CYP1A1 has been shown to catalyze both the S-oxidation and epoxidation of 2-phenylthiophene. nih.gov For other compounds, different enzymes like CYP3A4, CYP2D6, or CYP2C9 may be responsible for the bioactivation. researchgate.netnih.gov The formation of these reactive metabolites is a critical event, as they can covalently bind to cellular macromolecules like proteins, which is a potential mechanism for drug-induced toxicity. nih.gov

| Metabolic Pathway | Key Enzyme System | Reactive Intermediate Formed | Significance |

|---|---|---|---|

| S-oxidation | Cytochrome P450 (e.g., CYP1A1, CYP3A4) | Thiophene S-oxide | Highly reactive electrophile implicated in drug toxicity. acs.orgnih.govnih.gov |

| Epoxidation | Cytochrome P450 (e.g., CYP1A1) | Thiophene epoxide | Reactive intermediate that can lead to toxic effects. acs.orgnih.gov |

Conjugation with glutathione (GSH) is a major detoxification pathway for the reactive metabolites generated during the Phase I metabolism of thiophenes. femaflavor.orgencyclopedia.pub Glutathione is an abundant endogenous antioxidant that can react with electrophilic species, neutralizing their reactivity and preventing them from damaging cellular components. femaflavor.orgencyclopedia.pub

The process generally occurs as follows:

The reactive thiophene S-oxides or epoxides formed by CYP450 enzymes are attacked by the nucleophilic thiol group of GSH. nih.govacs.org

This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), forms a stable glutathione conjugate. encyclopedia.pub

These conjugates are more polar and water-soluble than the parent drug or the intermediate, which facilitates their elimination from the body, typically in urine after further processing into mercapturic acids. femaflavor.orgencyclopedia.pub

The ability to form GSH conjugates is a critical factor in mitigating the potential toxicity of thiophene-containing drugs. acs.org In vitro studies using liver microsomes often include GSH as a trapping agent to detect the formation of reactive intermediates. nih.govacs.org The detection of GSH adducts provides direct evidence of bioactivation and is a key component of safety assessments during drug discovery. nih.govnih.gov An efficient detoxification system, including adequate levels of GSH, helps protect the body from the potential harm of these reactive species. acs.orgnih.gov

Applications in Materials Science and Advanced Technologies

Organic Electronic Materials and Conductive Polymers (Polythiophenes)

Polythiophenes are a class of conductive polymers synthesized from thiophene (B33073) monomers, valued for their electronic and optical properties. wikipedia.org These properties make them suitable for a range of applications, including electrochromic displays, photovoltaics, and sensors. wikipedia.orgd-nb.info The structure and characteristics of polythiophenes can be finely tuned by adding substituents to the thiophene ring. wikipedia.orgnih.gov

Polymerization of thiophene typically occurs by linking the monomers at the 2- and 5-positions of the ring. wikipedia.org In the case of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, the acetyl group at the 2-position and a methyl group at the 5-position mean it cannot be directly polymerized through standard oxidative or cross-coupling methods. wikipedia.orgmdpi.com This positions the compound not as a direct monomer, but as a crucial precursor for creating functionalized thiophene monomers.

The acetyl group can serve as a synthetic handle for modification. For instance, it can be converted into other functional groups to enable polymerization and introduce specific properties to the resulting polymer. Furthermore, the development of thiophene-bearing poly(2-oxazoline)s and poly(2-oxazine)s represents a strategy to create thermally stable precursor polymers that can be processed before being converted into conductive materials. helsinki.fi This highlights the general strategy of using modifiable thiophene precursors to circumvent processing challenges associated with final conductive polymers. d-nb.infohelsinki.fi The incorporation of heteroaromatic rings and other side chains into polythiophenes is a known method to improve solubility and modify electronic properties. nih.gov

Photochromic Systems and Optical Applications

Photochromic materials can reversibly change their optical properties, such as color, when exposed to light, making them essential for applications like optical data storage, molecular switches, and smart windows. sciforum.net A prominent class of these materials is the diarylethenes, which often incorporate thiophene rings into their structure due to their stability and reactivity. sciforum.net

Thiophene derivatives are fundamental building blocks in the synthesis of these advanced photochromic systems. The acetyl group in this compound provides a reactive site for constructing the larger, more complex molecules required for photochromic activity. For example, research has demonstrated the synthesis of photochromic diarylethenes that contain an acetyl-dimethyl-thienyl moiety as part of their structure. This indicates that compounds like this compound are key intermediates in the multi-step synthesis of these functional molecules.

The table below details research findings on related photochromic compounds, illustrating the importance of the thiophene scaffold in achieving desired optical properties.

| Compound Type | Key Structural Feature | Observed Photochromic Behavior | Potential Application |

|---|---|---|---|

| Diarylethene | 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene | Reversible color change upon UV/Vis light irradiation. | Optical memory, molecular switches. |

| Diarylethene with Schiff Base | Contains a salicylidene Schiff base substituent on the thiophene ring. | Multi-addressable fluorescence switching triggered by light, protons, and metal ions. | Logic circuits, chemosensors. |

| Bicyclic Aziridine | Thiophene-substituted 1,3-diazabicyclo[3.1.0]hex-3-ene (DABH). mdpi.com | Undergoes ring-opening upon UV irradiation, leading to a significant color change (redshift) in both solution and solid state. mdpi.com | Photoresponsive systems, optoelectronic devices. mdpi.com |

Agrochemical Development and Pest Control Agents

The thiophene ring is a recognized "active substructure" in medicinal chemistry and agrochemical development. nih.gov Its incorporation into larger molecules often imparts potent biological activity. While direct applications of this compound in agriculture are not documented, its derivatives and related thienyl compounds have shown significant promise as fungicides and herbicides.